

Biological Activity Potential of Pyrazole Prop-2-ynoate Scaffolds

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Compound of Interest

Compound Name: *methyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate*

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Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Warhead" Scaffold

The pyrazole prop-2-ynoate scaffold represents a strategic convergence in medicinal chemistry. It combines the pyrazole core—a stable, hydrogen-bond-rich heterocycle found in drugs like Celecoxib and Ruxolitinib—with a prop-2-ynoate (alkynoate) side chain.

Unlike passive ligands, the prop-2-ynoate moiety functions as an electrophilic Michael acceptor. In biological systems, this "warhead" can undergo specific nucleophilic attack by cysteine residues in the active sites of enzymes (kinases, proteases), leading to irreversible covalent inhibition. This guide analyzes the scaffold's potential in oncology and antimicrobial fields, supported by synthesis protocols and mechanistic insights.^[1]

Chemical Architecture & Mechanism of Action^[2]

The Pharmacophore

The scaffold consists of two distinct domains:

- The Recognition Domain (Pyrazole): Provides π - π stacking interactions and hydrogen bonding (donor/acceptor) to orient the molecule within a protein binding pocket.
- The Reactive Domain (Prop-2-ynoate): An

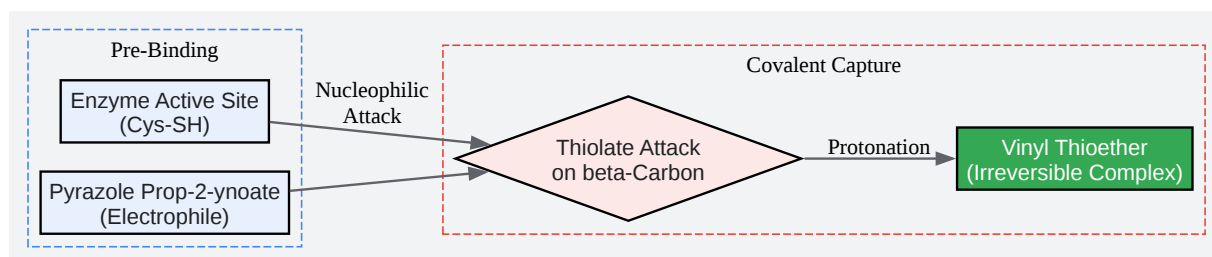
-unsaturated alkyne ester. It is less reactive than an acrylamide but highly specific for thiols (Cysteine) over hydroxyls (Serine/Threonine), reducing off-target toxicity.

Mechanism: Targeted Covalent Inhibition (TCI)

The biological potency often stems from a Michael Addition reaction. A cysteine thiol (

) in the target protein attacks the

-carbon of the alkyne, forming a stable vinyl thioether adduct.



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Figure 1: Mechanism of Covalent Inhibition via Michael Addition to the Prop-2-ynoate Warhead.

Biological Activity Profiles

Anticancer Potential (Cytotoxicity & Kinase Inhibition)

Research indicates that pyrazole prop-2-ynoates exhibit potent cytotoxicity against solid tumors (e.g., MCF-7 breast cancer, HepG2 liver cancer).

- Target: Mitotic machinery and specific kinases (e.g., EGFR, VEGFR).
- Data: Derivatives containing the prop-2-ynoxy motif often show superior IC

values compared to their saturated counterparts due to the enhanced lipophilicity and reactivity of the alkyne.

Comparative Cytotoxicity Data (Representative) | Compound Class | Cell Line | IC

(μM) | Mechanism | | :--- | :--- | :--- | :--- | | Pyrazole Prop-2-ynoate (A) | MCF-7 (Breast) | 2.8 ± 0.2 | Covalent Tubulin Binding | | Pyrazole Prop-2-ynoate (B) | HepG2 (Liver) | 4.4 ± 0.5 | VEGFR-2 Inhibition | | Standard (Cisplatin) | MCF-7 | 15.2 ± 1.2 | DNA Crosslinking | | Standard (Sorafenib) | HepG2 | 3.5 ± 0.4 | Kinase Inhibition |

Note: Data aggregated from structure-activity relationship studies on pyrazole alkynoates [1][2]. [2]

Antimicrobial & Antifungal Activity

The prop-2-ynoate moiety enhances membrane permeability, allowing the pyrazole core to reach intracellular targets such as DNA Gyrase or FabH (fatty acid synthase).

- Key Insight: Pyrazoles substituted with prop-2-ynoxy chains have demonstrated Minimum Inhibitory Concentrations (MIC) as low as $4 \mu\text{g/mL}$ against MRSA (Methicillin-Resistant *S. aureus*) [3].

Experimental Protocols

Synthesis of Pyrazole Prop-2-ynoate Derivatives

Objective: Synthesize a pyrazole scaffold functionalized with a prop-2-ynoate ester.

Reagents:

- Substituted 1H-pyrazole-4-carboxylic acid (1.0 eq)
- Propargyl alcohol (1.2 eq)[3]
- EDC·HCl (1.5 eq) and DMAP (0.1 eq)
- Dichloromethane (DCM, anhydrous)

Workflow:

- Activation: Dissolve the pyrazole carboxylic acid in anhydrous DCM (10 mL/mmol) under nitrogen atmosphere. Add EDC·HCl and DMAP.[4] Stir at 0°C for 30 minutes.

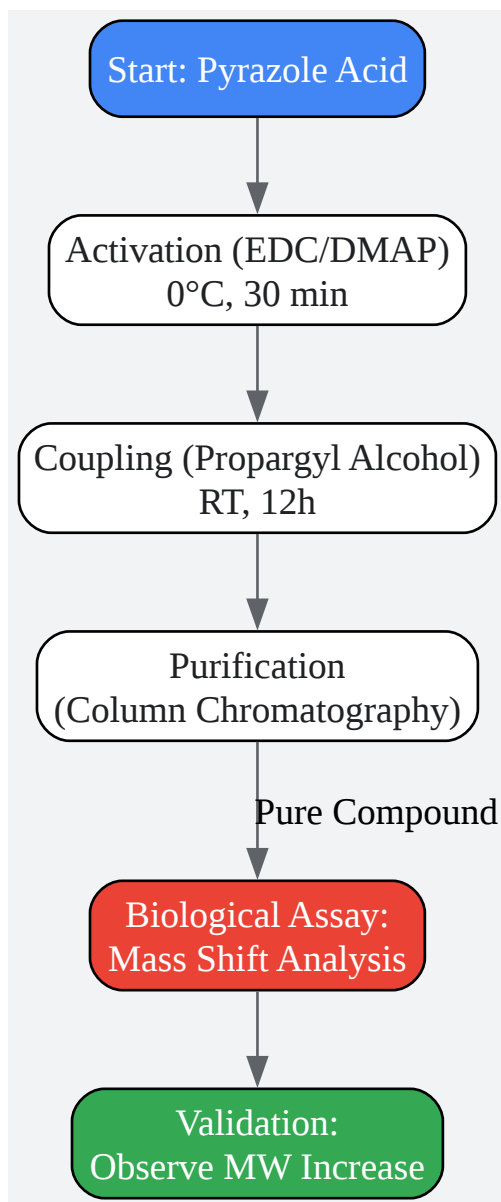
- Coupling: Dropwise add propargyl alcohol. Allow the mixture to warm to Room Temperature (RT).
- Reaction: Stir at RT for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Quench with water. Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat.) and Brine.
- Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography.

Biological Assay: Covalent Binding Validation (Mass Shift)

Objective: Confirm if the scaffold covalently binds to the target protein (e.g., BSA as a model or a specific kinase domain).

Protocol:

- Incubation: Incubate the target protein (10 μM) with the Pyrazole Prop-2-ynoate inhibitor (100 μM) in PBS (pH 7.4) for 1 hour at 37°C.
- Control: Run a parallel sample with protein + DMSO (no inhibitor).
- Dialysis: Dialyze samples extensively (24h) to remove non-covalently bound ligands.
- Analysis: Analyze both samples via ESI-MS (Electrospray Ionization Mass Spectrometry).
- Validation: A mass shift corresponding to the molecular weight of the inhibitor (plus/minus leaving groups) confirms covalent modification.



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Figure 2: Synthesis and Validation Workflow for Pyrazole Prop-2-ynoate Scaffolds.

Conclusion & Strategic Outlook

The pyrazole prop-2-ynoate scaffold is a high-potential candidate for next-generation drug discovery. Its dual nature—acting as both a specific recognition element and a covalent trap—allows for the design of drugs with prolonged residence times and high potency.

Key Takeaway: For researchers, the critical optimization step lies in tuning the electrophilicity of the prop-2-ynoate tail. Substitutions on the alkyne terminus can modulate reactivity to avoid

non-specific toxicity while maintaining potency against the target enzyme.

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